molecular formula C6H7IN2O B2551450 3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine CAS No. 1383675-85-1

3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine

Cat. No.: B2551450
CAS No.: 1383675-85-1
M. Wt: 250.039
InChI Key: CNCJBYRIUZKDON-UHFFFAOYSA-N
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Description

3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique structure that makes it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient synthesis methods for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine derivatives have been developed, showcasing the potential for creating novel compounds with varying properties. This synthesis involves an intramolecular etherification process by dehydration of a 1,5-diol intermediate, highlighting the chemical versatility of this compound (Abonía et al., 2010).

Potential Pharmacological Applications

  • Pyrazolo[5,1-b][1,3]oxazine derivatives have been identified as inhibitors of phosphodiesterase 4B (PDE-4B), suggesting their potential utility in treating central nervous system, metabolic, autoimmune, and inflammatory diseases. The specific binding affinity for the PDE-4B isoform indicates a targeted approach for therapeutic applications (Abdel-Magid, 2017).

Heterocyclic System Variations and Applications

  • The creation of various fused oxazine compounds, such as 4-(4-methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[2,3-d][ ]oxazin-5-one, has been explored. These compounds are anticipated to possess significant chemical and pharmacological activities, indicating a broad scope for scientific research (Mahmoud, El-Bordany, & Elsayed, 2017).

Structural and Molecular Analysis

  • Studies on 7-benzyl-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine have revealed diverse structures, including those with no intermolecular hydrogen bonds and hydrogen-bonded structures in one, two, or three dimensions. This structural diversity showcases the compound's adaptability in different molecular contexts (Castillo et al., 2009).

Synthesis Techniques

  • Optimized synthesis methods for 3-pyrimidinylpyrazolo[1,5-a]pyridine and related compounds, including 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, have been developed. These methods are applicable for both high throughput chemistry and large-scale synthesis, underlining the practicality of producing these compounds in varied quantities (Bethel et al., 2012).

Biological Applications

  • Pyrazolo-oxazine fused systems are reported to have pronounced biological applications, including activities as anticancer, antitubercular, anti-inflammatory, antibacterial, and antifungal agents. They also show potential in inhibiting COX-1 and COX-2 enzymes, further indicating their significance in medical research and pharmaceutical development (Dawood, Farghaly, & Raslan, 2020).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c7-5-4-8-9-2-1-3-10-6(5)9/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCJBYRIUZKDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)I)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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